![molecular formula C19H19N3O2 B2964690 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide CAS No. 941983-76-2](/img/structure/B2964690.png)

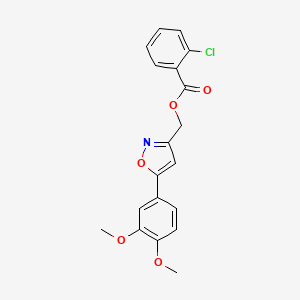

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. DPA-714 has shown promise as a PET radiotracer for imaging neuroinflammation, a process that is involved in many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Aplicaciones Científicas De Investigación

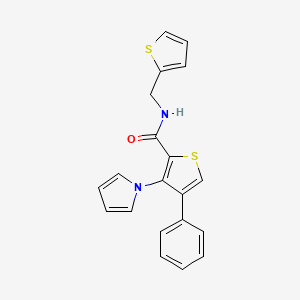

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of compounds structurally related to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide. For instance, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored, showing that many of these synthesized compounds possess good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, heterocycles incorporating antipyrine moiety have been synthesized, with some showing promising antimicrobial properties (Bondock et al., 2008).

Neuroinflammation Imaging

Compounds within this structural realm have also been identified as selective ligands for imaging applications, particularly for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines closely related to specific fluorinated derivatives have been synthesized, displaying subnanomolar affinity for the translocator protein and showing potential for in vivo PET imaging of neuroinflammation (Damont et al., 2015).

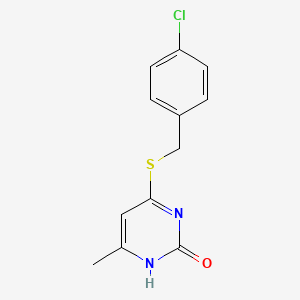

Cancer Research

In the realm of cancer research, derivatives of pyrimidines have been synthesized and evaluated for their anticancer activity. For instance, 5-deaza analogues of aminopterin and folic acid have been developed, undergoing extensive synthesis steps from cyano uracils. These compounds have shown significant anticancer activity in vitro and in vivo, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Su et al., 1986).

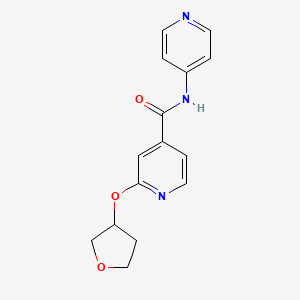

Anti-inflammatory Research

Additionally, compounds with pyrimidine structures have been synthesized as anti-inflammatory agents using citrazinic acid as a starting material. Pharmacological screenings of these compounds have shown promising anti-inflammatory activity, comparable to Prednisolone® as a reference drug (Amr et al., 2007).

Propiedades

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12-5-4-6-15(9-12)10-17(23)21-18-14(3)20-16-8-7-13(2)11-22(16)19(18)24/h4-9,11H,10H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVGKOZOVKEQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)

![4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2964621.png)

![1-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2964622.png)

![2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride](/img/structure/B2964623.png)